molecular formula C23H18Cl2N2O2 B5267277 2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide

2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide

Cat. No.: B5267277
M. Wt: 425.3 g/mol
InChI Key: OJOLPHALPNNSDK-FYJGNVAPSA-N
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Description

2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide activates AMPK, a cellular energy sensor that regulates glucose and lipid metabolism. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound also inhibits acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to decreased lipid accumulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, reduces lipid accumulation, and inhibits cancer cell proliferation and induces apoptosis. This compound also improves cognitive function and reduces neuroinflammation in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has several advantages for lab experiments, including its ability to activate AMPK and its potential therapeutic applications in various diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide research. One area of interest is its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another area of interest is the development of more potent and selective AMPK activators. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with 3-methylbenzylamine to produce 2,4-dichloro-N-(3-methylbenzyl)benzamide. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to produce this compound.

Scientific Research Applications

2,4-dichloro-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

Properties

IUPAC Name

2,4-dichloro-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-15-6-5-9-18(12-15)26-23(29)21(13-16-7-3-2-4-8-16)27-22(28)19-11-10-17(24)14-20(19)25/h2-14H,1H3,(H,26,29)(H,27,28)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOLPHALPNNSDK-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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